(S)-Lisinopril Dimer is a dimeric form of the well-known angiotensin-converting enzyme inhibitor, lisinopril. This compound is derived from lisinopril through various chemical reactions that enhance its pharmacological properties. The dimerization process typically involves coupling reactions facilitated by specific reagents and conditions, resulting in a compound with potentially improved efficacy compared to its monomeric counterpart.
(S)-Lisinopril Dimer is classified as an angiotensin-converting enzyme inhibitor, similar to its parent compound, lisinopril. It belongs to the class of compounds used primarily in the treatment of hypertension and heart failure.
The synthesis of (S)-Lisinopril Dimer generally involves several key steps:
The industrial production methods may involve large-scale synthesis utilizing automated reactors and continuous flow systems to ensure high yield and purity. Specific reaction conditions, including temperature control and pH adjustment, are critical for optimizing the synthesis process .
The molecular formula for (S)-Lisinopril Dimer is , indicating a substantial molecular weight that may influence its pharmacokinetic properties.
(S)-Lisinopril Dimer can participate in various chemical reactions, including:
These reactions allow for further modification of (S)-Lisinopril Dimer, potentially leading to new derivatives with enhanced or altered pharmacological properties.
The mechanism of action for (S)-Lisinopril Dimer involves the inhibition of angiotensin-converting enzyme, similar to that of lisinopril. By inhibiting this enzyme, (S)-Lisinopril Dimer prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action results in vasodilation and a subsequent decrease in blood pressure. The increased molecular size and stability of the dimeric form may enhance its binding affinity and prolong its duration of action compared to monomeric lisinopril.
Relevant data regarding these properties is crucial for understanding how (S)-Lisinopril Dimer behaves under different conditions and its potential applications in research.
(S)-Lisinopril Dimer has significant scientific uses primarily in pharmacological research. It is utilized to study:
The (S)-lisinopril dimer (C₄₂H₆₀N₆O₉), identified as Lisinopril EP Impurity G in pharmacopeial standards, forms through a condensation reaction between two lisinopril molecules. Primary synthetic routes involve:
Table 1: Key Synthetic Pathways for (S)-Lisinopril Dimer
Route | Key Reagent | Solvent System | Primary Product |
---|---|---|---|
Anhydride Coupling | Lisinopril anhydride | THF/Water | Lisinopril dimer (Impurity J) |
Deprotection-Cyclization | NaOH/KOH | Water/Alcohol | Protected dimer intermediate |
Thermal Condensation | Heat (80-190°C) | n-Butanol | Mixed dimers & cyclized products |
Optimization focuses on coupling efficiency and stereochemical integrity:
Critical intermediates require rigorous purification:
High-Resolution Mass Spectrometry (HRMS):
Multidimensional NMR Spectroscopy:
X-ray Crystallography:
Table 2: Key NMR Assignments for (S)-Lisinopril Dimer
Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Correlation (HMBC) |
---|---|---|---|
Aromatic CH | 7.14–7.33 | 128.0–142.1 | C-5 (δ 142.1) |
α-CH (lysine) | 4.50–4.60 | 64.0 | C=O (δ 174.1) |
Proline CH₂ | 3.30–3.51 | 61.5 | α-CH (δ 4.05) |
-CH₂-Ph | 2.68–2.85 | 32.2 | Aromatic C (δ 129.9) |
Lysine side chain CH₂ | 1.22–1.62 | 28.2–29.3 | α-CH (δ 4.05) |
Patent CN111285919A [1] [4] and purification methods [2] reveal key distinctions:
Table 3: Patent Comparison for Lisinopril Dimer Synthesis
Patent/Study | Key Innovation | Yield | Purity | Limitation |
---|---|---|---|---|
CN111285919A [1] | Anhydride coupling/Na₂CO₃ | 89.1% | >98% | Requires anhydride synthesis |
CN104045687A [2] | pH-controlled crystallization | 85% | >97% | Solvent-intensive |
PMC4871180 [3] | Thermal cyclization | 70% | 90–95% | Forms epimeric impurities |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4